Product packaging for ethyl 2-oxo(113C)propanoate(Cat. No.:CAS No. 905440-74-6)

ethyl 2-oxo(113C)propanoate

Cat. No.: B586181
CAS No.: 905440-74-6
M. Wt: 117.108
InChI Key: XXRCUYVCPSWGCC-HOSYLAQJSA-N
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Description

Ethyl 2-oxo(113C)propanoate, also known as Carbon-13 Labeled Ethyl Pyruvate, is a stable isotope-labeled analog of ethyl pyruvate. Ethyl pyruvate is a simple ester of pyruvic acid that has been investigated for its significant biochemical properties and therapeutic potential in various research models. Studies have shown that ethyl pyruvate possesses protective effects and functions as an effective antioxidant. Its α-ketocarboxylate structure allows it to act as a scavenger of reactive oxygen species (ROS), reducing hydrogen peroxide to water and scavenging the hydroxyl radical through a decarboxylation mechanism . Research indicates that ethyl pyruvate has a protective role against phosgene-induced pulmonary edema and exhibits therapeutic effects in models of severe acute pancreatitis by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and controlling NF-κB activation . Furthermore, beneficial neurological effects have been observed post-brain injury in animal models treated with ethyl pyruvate . The incorporation of a Carbon-13 isotope at the 2-oxo position in this molecule makes it an invaluable tool for advanced metabolic studies, drug metabolism research, and as an internal standard for quantitative mass spectrometric analysis. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B586181 ethyl 2-oxo(113C)propanoate CAS No. 905440-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo(113C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858355
Record name Ethyl 2-oxo(1-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905440-74-6
Record name Ethyl 2-oxo(1-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Oxo 1 13c Propanoate

Strategies for Regiospecific Carbon-13 Enrichment at the C1 Position

Achieving regiospecific labeling at the C1 position of ethyl 2-oxopropanoate necessitates synthetic strategies that can precisely control the introduction of the carbon-13 isotope. The choice of strategy often depends on the availability of labeled starting materials and the desired scale of the synthesis.

One of the most direct methods for introducing a ¹³C label at a carboxyl group is to utilize simple, commercially available C1-labeled building blocks. alfa-chemistry.com

[1-¹³C]Carbon Dioxide: Labeled carbon dioxide ([¹³C]CO₂) is a fundamental precursor for C1 labeling. alfa-chemistry.com Grignard reactions, for instance, can be employed to introduce [¹³C]CO₂ into a molecule to form a ¹³C-labeled carboxylic acid. alfa-chemistry.com For the synthesis of [1-¹³C]pyruvic acid, a potential precursor to the target ester, this could involve the reaction of a suitable two-carbon organometallic reagent with [¹³C]CO₂. Modern techniques, such as flow chemistry, have been developed to handle gaseous reagents like [¹³C]CO₂ efficiently, improving cost-effectiveness and reaction control. x-chemrx.com Some protocols utilize photocatalysis for the insertion of [¹³C]CO₂ into molecules without requiring prefunctionalization. researchgate.net

[1-¹³C]Acetic Acid Derivatives: Labeled acetic acid and its derivatives are versatile two-carbon building blocks for more complex molecules. researchgate.net Biosynthetic methods have demonstrated the efficient incorporation of [¹³C]acetic acid into cellular metabolites. For example, acetic acid bacteria cultured with [¹³C]acetic acid have been used to produce ¹³C-labeled dihydroceramide. nih.govnih.gov While this is a biological example, similar principles of using a labeled two-carbon synthon can be applied in chemical synthesis to build the three-carbon backbone of pyruvic acid.

The following table summarizes common labeled precursors and their application in C1-position labeling.

Table 1: Common Labeled Precursors for C1 Enrichment

Labeled Precursor General Reaction Type Application Notes
[¹³C]Carbon Dioxide ([¹³C]CO₂) Carboxylation (e.g., with Grignard reagents) Fundamental C1 building block. alfa-chemistry.com Flow chemistry can enhance efficiency. x-chemrx.com
[1-¹³C]Acetic Acid (CH₃¹³CO₂H) Nucleophilic substitution/condensation Versatile C2 synthon for building larger carbon skeletons. researchgate.net

Multi-Step Synthesis with Targeted Isotope Introduction

Multi-step synthesis allows for the construction of a molecular framework before the introduction of the isotope, a strategy often referred to as late-stage labeling. researchgate.net This approach can be more economical as the expensive isotopic label is incorporated towards the end of a long synthetic sequence. libretexts.orgyoutube.com

A representative strategy involves the creation of a suitable precursor that can be selectively labeled at the desired position. For instance, a synthetic route could be designed to produce a molecule containing a functional group that can be readily converted into a carboxyl group using a ¹³C-labeled reagent. An example of this strategy is the use of [¹³C]potassium cyanide to introduce a labeled nitrile group, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov This targeted approach ensures the isotope is placed exclusively at the C1 position.

Reaction Pathways and Synthetic Route Optimization

The most straightforward pathway to ethyl 2-oxo(1-13C)propanoate is the direct esterification of [1-¹³C]pyruvic acid with ethanol. Standard esterification methods, such as Fischer esterification using an acid catalyst, can be applied. orgsyn.org Given that pyruvic acid can be sensitive, optimization of reaction conditions is crucial. For instance, methods for preparing methyl pyruvate (B1213749) involve azeotropic removal of water to drive the reaction to completion, a technique applicable to the ethyl ester as well. orgsyn.org

Table 2: Representative Conditions for Esterification of Pyruvic Acid

Method Reagents Catalyst Key Feature
Fischer Esterification Pyruvic Acid, Ethanol Sulfuric Acid Simple, common method.
Azeotropic Removal Pyruvic Acid, Methanol, Toluene p-Toluenesulfonic acid Azeotropic removal of water drives equilibrium. orgsyn.org

Functional Group Interconversions with 13C-Labeled Precursors

An alternative to direct esterification is the synthesis of a labeled precursor that can be converted to the final product through functional group interconversion. A notable example is the oxidation of ethyl [1-¹³C]lactate. Ethyl lactate (B86563) can be oxidized to ethyl pyruvate using reagents like potassium permanganate. orgsyn.orgwikipedia.org This pathway transfers the synthetic challenge to the preparation of labeled ethyl lactate. If an efficient synthesis for ethyl [1-¹³C]lactate is available, its subsequent oxidation provides a viable route to the desired product.

Modern synthetic chemistry offers advanced methodologies to improve the efficiency and isotopic yield of labeled compounds.

One such approach is the Parahydrogen Induced Polarization Side-Arm Hydrogenation (PHIP-SAH) method, which is primarily used to create hyperpolarized molecules for magnetic resonance imaging. nih.gov The synthesis of the required precursors for this method is highly relevant. For example, an efficient synthesis of vinyl-[1-¹³C]pyruvate has been developed. nih.gov This precursor is then hydrogenated using parahydrogen to form ethyl-[1-¹³C]pyruvate. nih.gov The synthesis of the vinyl ester precursor itself represents a novel and sophisticated route to a ¹³C-labeled pyruvate derivative. d-nb.info Although the primary goal of PHIP is hyperpolarization rather than just isotopic labeling, the synthetic routes developed for the necessary precursors are often at the cutting edge and can be adapted for the synthesis of ethyl 2-oxo(1-13C)propanoate with high isotopic purity. nih.govnih.gov

Purification Techniques for Isotopic Integrity and Chemical Purity

The purification of ethyl 2-oxo(1-13C)propanoate is a critical step to ensure that the final product is suitable for its intended applications, possessing both high chemical purity and isotopic integrity. The primary objectives of the purification process are to remove any unreacted starting materials, catalysts, solvents, and byproducts, while simultaneously ensuring that the ¹³C label at the C1 position is not compromised through isotopic scrambling or exchange.

A widely employed and effective technique for the purification of ethyl 2-oxo(1-13C)propanoate is flash column chromatography . This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent system tailored to the polarity of the target compound and its impurities. For instance, a mixture of dichloromethane (B109758) and n-pentane has been successfully used as the eluent to separate the desired product from reaction intermediates and other impurities. The selection of the solvent system is crucial; for example, while dichloromethane is a suitable solvent, traces of more polar solvents like acetonitrile (B52724) can negatively impact the purity of the isolated fractions due to their strong elution properties. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Following chromatographic separation, distillation under reduced pressure can be employed as a final purification step. This is particularly useful for removing residual solvents and any volatile impurities that may co-elute with the product during chromatography. The lower pressure allows for distillation at a lower temperature, which is advantageous for thermally sensitive compounds like ethyl pyruvate.

To confirm the chemical purity of the final product, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized. NMR spectroscopy provides detailed structural information and can confirm the absence of proton- and carbon-containing impurities. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile impurities.

Maintaining isotopic integrity throughout the purification process is of utmost importance. The purification conditions, such as temperature and pH, must be carefully controlled to prevent any chemical reactions that could lead to the loss or scrambling of the ¹³C label. Analytical techniques like mass spectrometry are indispensable for verifying the isotopic enrichment of the final product. High-resolution mass spectrometry can precisely determine the mass-to-charge ratio of the molecule, confirming the presence of the ¹³C isotope and allowing for the calculation of the isotopic purity.

Purification TechniqueStationary PhaseMobile Phase ExamplePurpose
Flash Column ChromatographySilica GelDichloromethane/n-pentaneSeparation from non-volatile impurities and reaction byproducts.
Distillation under Reduced PressureNot ApplicableNot ApplicableRemoval of residual solvents and volatile impurities.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Oxo 1 13c Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural and isotopic analysis of ethyl 2-oxo(1-13C)propanoate. It provides unambiguous evidence of the 13C label's position and the isotopic enrichment level.

Carbon-13 NMR for Positional Labeling Confirmation and Enrichment Quantification

Carbon-13 (¹³C) NMR spectroscopy is instrumental in verifying that the isotopic label is precisely at the C1 (carbonyl) position of the propanoate chain. In a ¹³C NMR spectrum of ethyl 2-oxo(1-13C)propanoate, the signal corresponding to the labeled carbonyl carbon will exhibit a significantly enhanced intensity compared to the signals of the other carbon atoms at natural abundance. This pronounced signal confirms the specific positional labeling.

The degree of isotopic enrichment can also be quantified using ¹³C NMR. By comparing the integrated area of the enriched ¹³C signal to that of a known internal standard or to the signals of the other carbon atoms in the molecule (assuming their natural abundance of ¹³C), a precise calculation of the enrichment percentage can be achieved. For instance, the spectrum of a highly enriched sample would show a dominant peak for the C1 carbon, while the other carbon signals would be comparatively minor.

Table 1: Representative ¹³C NMR Chemical Shifts for Ethyl Pyruvate (B1213749)

Carbon AtomChemical Shift (δ) ppm
C1 (Carbonyl)~193-195
C2 (Keto)~205-207
C3 (Methyl)~26-28
Ethoxy CH₂ ~62-64
Ethoxy CH₃ ~13-15

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Proton-Carbon Heteronuclear Correlation (e.g., HSQC, HMBC) for Structural Connectivity

HSQC spectroscopy correlates directly bonded proton-carbon pairs. In the case of ethyl 2-oxo(1-13C)propanoate, this would show correlations between the protons of the methyl group (C3) and the C3 carbon, as well as the methylene (B1212753) and methyl protons of the ethyl group with their respective carbons.

HMBC spectroscopy, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful in confirming the position of the ¹³C label. For example, HMBC would show a correlation between the protons on the C3 methyl group and the labeled C1 carbonyl carbon, providing definitive evidence of the molecular framework.

Spin-Spin Coupling Analysis for Isotopic Distribution Determination

The presence of the ¹³C isotope introduces specific spin-spin coupling patterns that can be observed in both ¹H and ¹³C NMR spectra. The coupling constant, J, between the ¹³C nucleus and adjacent protons or carbons provides valuable information about the isotopic distribution.

For instance, in a high-resolution ¹H NMR spectrum, the protons on the C3 methyl group might show a small doublet pattern due to coupling with the ¹³C-labeled C1 carbon (³JH3-C1). The magnitude of this coupling constant can be used to further verify the position of the label. Similarly, in the ¹³C NMR spectrum, the signal for the C2 carbon would appear as a doublet due to one-bond coupling with the adjacent ¹³C-labeled C1 carbon (¹JC1-C2). Analysis of these coupling patterns can help in determining if the isotopic labeling is exclusively at the C1 position or if there is any scrambling to other positions.

Mass Spectrometry (MS) for Molecular and Isotopic Precision

Mass spectrometry provides complementary information to NMR by offering precise mass measurements and isotopic abundance data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of ethyl 2-oxo(1-13C)propanoate with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For ethyl 2-oxo(1-13C)propanoate, HRMS would confirm the molecular formula by providing a measured mass that corresponds to the theoretical mass calculated for C₄¹³CH₈O₃. This accurate mass measurement provides strong evidence for the successful incorporation of the ¹³C isotope.

Table 2: Theoretical and Measured Masses for Isotopologues of Ethyl Pyruvate

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)
Unlabeled Ethyl PyruvateC₅H₈O₃116.04734
Ethyl 2-oxo(1-¹³C)propanoateC₄¹³CH₈O₃117.05069

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance

While HRMS confirms the presence of the ¹³C isotope, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining its precise abundance. IRMS measures the ratio of the isotopically labeled molecule to its unlabeled counterpart with very high precision. This technique is essential for applications where the exact level of isotopic enrichment needs to be known, such as in metabolic tracer studies. The data from IRMS provides a quantitative measure of the isotopic purity of the ethyl 2-oxo(1-13C)propanoate sample.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural features of molecules through controlled fragmentation. For ethyl 2-oxo(1-¹³C)propanoate, the ¹³C label at the C1 position (the carbonyl carbon of the ester group) provides a unique signature for tracking fragmentation pathways. sigmaaldrich.com

Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ of related oxocarboxylic acids primarily undergoes decarboxylation. researchgate.net In the case of ethyl 2-oxo(1-¹³C)propanoate, the fragmentation would be influenced by the position of the isotopic label. The fragmentation of AHLs, which share some structural similarities, often results in a characteristic fragment ion at m/z 102.2, corresponding to the homoserine lactone moiety. nih.gov While not directly applicable, this highlights the principle of signature fragments in MS/MS analysis.

A detailed analysis of similar, but more complex, structures shows that fragmentation patterns can reveal the loss of specific groups. For instance, in ethyl 2-(2-ethoxy-2-oxoethoxy)propionate, common fragmentation includes the loss of ethyl groups (m/z 29). For ethyl 2-oxo(1-¹³C)propanoate, key fragmentation pathways would likely involve the loss of the ethyl group, the acetyl group, and the ethoxycarbonyl group, with the ¹³C label providing a means to definitively identify fragments containing the C1 carbon.

Table 1: Predicted MS/MS Fragmentation of Ethyl 2-Oxo(1-¹³C)propanoate

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
118.0590.04CO[CH₃CO¹³CO]⁺
118.0573.04CH₃CO[¹³COOCH₂CH₃]⁺
118.0545.03¹³COOCH₂CH₃[CH₃CO]⁺
118.0529.04CH₃CO¹³CO[CH₂CH₃]⁺

Note: This table is predictive and based on general principles of mass spectrometry. Actual fragmentation may vary based on experimental conditions.

Chromatographic Method Development for Separation and Purity Assessment

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography is a primary technique for the analysis of volatile compounds like ethyl pyruvate. When coupled with mass spectrometry (GC-MS), it allows for both separation and identification of components in a sample. rsc.orgunlp.edu.ar The analysis of ¹³C-labeled compounds by GC-MS is a well-established method for metabolic flux analysis. nih.gov

For the analysis of ethyl 2-oxo(1-¹³C)propanoate, a typical GC-MS method would involve a capillary column, such as a Cyclodex-B, to achieve separation. doi.org The operating conditions, including oven temperature program, injector temperature, and carrier gas flow rate, are optimized to ensure good resolution and peak shape. cabidigitallibrary.org The mass spectrometer would detect the M+1 mass shift due to the ¹³C isotope, confirming the identity and isotopic purity of the compound. sigmaaldrich.com Studies involving ¹³C-pyruvate have successfully used GC-MS to trace the incorporation of the label into various metabolites. plos.orgresearchgate.net

Table 2: Illustrative GC-MS Parameters for Ethyl 2-Oxo(1-¹³C)propanoate Analysis

ParameterValue
Column Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial 50°C (2 min), ramp 10°C/min to 200°C, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Ionization Mode Electron Ionization (EI)
Mass Range m/z 30-200

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For pyruvate and its derivatives, reversed-phase HPLC is commonly employed. sigmaaldrich.com A method for quantifying ¹³C-pyruvate and ¹³C-lactate in biological samples utilized a C18 column with derivatization to enhance detection by mass spectrometry. nih.gov

For ethyl 2-oxo(1-¹³C)propanoate, an HPLC method could be developed using a C8 or C18 column with a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netgoogle.com Detection can be achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). wellcomeopenresearch.org The use of ¹³C-labeled internal standards in LC-MS analysis can significantly improve the accuracy of quantification. nih.gov

Table 3: Representative HPLC Conditions for Ethyl 2-Oxo(1-¹³C)propanoate Analysis

ParameterValue
Column ZORBOX SB-C8 (3.5 µm, 30 mm × 2.1 mm I.D.) researchgate.net
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 210 nm or ESI-MS
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)

While ethyl 2-oxo(1-¹³C)propanoate itself is not chiral, its reduction product, ethyl lactate (B86563), is. The enantiomeric purity of ethyl lactate is often a critical parameter, particularly in applications like asymmetric synthesis. doi.orgresearchgate.net Chiral chromatography is the standard method for determining the enantiomeric excess (ee) of such compounds.

Chiral stationary phases (CSPs) are used to separate the enantiomers. For the analysis of ethyl lactate, a column such as Cyclodex-B is effective in gas chromatography. doi.org In HPLC, polysaccharide-based chiral columns, like Chiralpak or Chiralcel, are widely used. jmb.or.krunimi.it The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving separation. The enantiomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess. rsc.org The development of chiral modifiers for catalytic systems often relies on chiral chromatography to assess the effectiveness of the asymmetric induction. unlp.edu.arresearchgate.net

Applications in Mechanistic Organic Chemistry and Catalysis Research

Elucidation of Reaction Mechanisms via Isotopic Tracing

Isotopic labeling allows chemists to follow the journey of a specific atom through a sequence of chemical transformations. By replacing the natural abundance ¹²C at the C1 position with ¹³C, ethyl 2-oxo(1-¹³C)propanoate provides a distinct spectroscopic handle, typically via ¹³C Nuclear Magnetic Resonance (NMR) or mass spectrometry, to track the fate of the ester carbonyl group.

Condensation reactions, such as the Claisen or Aldol condensations, involve the formation of carbon-carbon bonds and are fundamental to synthetic organic chemistry. Ethyl pyruvate (B1213749), with its two distinct carbonyl groups (a ketone at C2 and an ester at C1), can undergo reactions like a homo-aldol condensation. In such a reaction, one molecule of ethyl pyruvate acts as a nucleophile (after deprotonation at the C3 methyl group) and attacks a carbonyl carbon of a second molecule.

The use of ethyl 2-oxo(1-¹³C)propanoate is critical for unambiguously determining the carbon flow in these reactions. For instance, in a base-catalyzed homo-aldol reaction, the enolate of one molecule attacks the electrophilic keto-carbonyl (C2) of the second molecule. By analyzing the ¹³C NMR spectrum of the resulting product, diethyl 2-hydroxy-2-methyl-4-oxoglutarate, the location of the ¹³C label confirms the reaction pathway. If the reaction proceeds as expected, the label will remain at the ester carbonyl position, clearly distinguishable from the newly formed alcohol carbon and the other

Role in Metabolic Flux Analysis Mfa and Biochemical Pathway Elucidation

Design and Execution of Carbon-13 Tracer Experiments in Biological Systems

The foundational step of a ¹³C-MFA study involves introducing a ¹³C-labeled substrate into a biological system and monitoring the incorporation of the heavy isotope into downstream metabolites. The design of these tracer experiments is critical for ensuring that the resulting data can be used to estimate fluxes with high precision. creative-proteomics.com Ethyl 2-oxo(1-¹³C)propanoate is an effective tracer for probing the metabolic pathways branching from pyruvate (B1213749).

Application in Cultured Cells and Microorganisms

In studies involving cultured cells and microorganisms, ethyl 2-oxo(1-¹³C)propanoate is added to the culture medium. mdpi.com Unlike pyruvate, which requires specific membrane transporters, the ethyl ester derivative can more easily diffuse across the plasma membrane into the cytoplasm. nih.govmdpi.com Once inside the cell, non-specific esterases rapidly convert the tracer into [1-¹³C]pyruvate and ethanol. plos.org The labeled pyruvate then enters the cell's central metabolic network.

The experiment is typically conducted until the intracellular metabolites reach an "isotopic steady state," a condition where the fractional labeling of each metabolite becomes constant over time. Achieving this state is crucial for simplifying the mathematical models used in flux calculations. Researchers must validate this assumption by measuring isotopic labeling at multiple time points to ensure consistency. The labeled metabolites are then extracted from the cells and analyzed, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to determine the mass isotopomer distributions (MIDs) of key intermediates. creative-proteomics.com

Studies in Ex Vivo and In Vitro Biological Models

The application of ethyl 2-oxo(1-¹³C)propanoate extends to ex vivo systems, such as perfused organs or tissue slices, and in vitro enzymatic assays. In ex vivo models, like neonatal rat brain slices, the tracer can be used to assess the metabolic activity of a specific tissue under various conditions, such as oxidative stress. nih.gov Studies have confirmed that ¹³C-labeled ethyl pyruvate produces the same tricarboxylic acid (TCA) cycle metabolites as ¹³C-pyruvate, validating its use as a reliable metabolic substrate for these systems. nih.gov This allows researchers to investigate tissue-specific metabolism and the effects of potential therapeutic agents in a controlled environment.

In vitro, [1-¹³C]pyruvate generated from its ethyl ester can be used with purified enzymes to determine specific reaction kinetics. For instance, the conversion of labeled pyruvate to lactate (B86563) by lactate dehydrogenase (LDH) can be monitored to characterize the enzyme's activity and inhibition. plos.org These cell-free systems provide a detailed view of individual enzymatic steps within a larger metabolic network.

Quantification of Intracellular Metabolic Fluxes

By analyzing the patterns of ¹³C incorporation into various metabolites, MFA can quantify the rates of intracellular reactions. The journey of the ¹³C label from [1-¹³C]pyruvate through the central carbon metabolism provides a wealth of information about the relative activities of interconnected pathways.

Analysis of Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle, Anaplerosis)

Pyruvate stands at a critical metabolic crossroads, and tracing its ¹³C label reveals the flux distribution among its various fates. nih.gov

Conversion to Lactate and Alanine (B10760859): In the cytosol, [1-¹³C]pyruvate can be reduced by lactate dehydrogenase (LDH) to form [1-¹³C]lactate or transaminated by alanine aminotransferase (ALT) to form [1-¹³C]alanine. The rate of production of these labeled molecules directly reflects the flux through these fermentative and biosynthetic pathways. nih.gov

Tricarboxylic Acid (TCA) Cycle Entry: Labeled pyruvate is transported into the mitochondria to fuel the TCA cycle, a central hub for energy production and biosynthesis. nih.gov It can enter the cycle via two primary routes:

Pyruvate Dehydrogenase (PDH): Oxidative decarboxylation of [1-¹³C]pyruvate by the PDH complex removes the ¹³C label as ¹³CO₂, producing unlabeled acetyl-CoA. This means that under exclusive PDH activity, the ¹³C label from [1-¹³C]pyruvate does not enter the carbon backbone of TCA cycle intermediates.

Pyruvate Carboxylase (PC): Carboxylation of [1-¹³C]pyruvate by PC incorporates the label into oxaloacetate, forming [1-¹³C]oxaloacetate. This anaplerotic reaction replenishes TCA cycle intermediates. When this labeled oxaloacetate condenses with unlabeled acetyl-CoA, it produces [1-¹³C]citrate.

The distinct labeling patterns resulting from these different entry points allow for the precise quantification of fluxes through PDH and PC, providing insight into the balance between energy production and biosynthesis.

Table 1: Expected ¹³C Labeling of Key Metabolites from Ethyl 2-oxo(1-¹³C)propanoate

PrecursorEnzymeProductLabeled PositionPathway
[1-¹³C]PyruvateLactate Dehydrogenase (LDH)[1-¹³C]LactateC1Fermentation
[1-¹³C]PyruvateAlanine Aminotransferase (ALT)[1-¹³C]AlanineC1Amino Acid Synthesis
[1-¹³C]PyruvatePyruvate Dehydrogenase (PDH)Acetyl-CoA + ¹³CO₂N/A (lost as CO₂)TCA Cycle (Oxidative)
[1-13C]PyruvatePyruvate Carboxylase (PC)[1-¹³C]OxaloacetateC1TCA Cycle (Anaplerosis)
[1-¹³C]OxaloacetateCitrate Synthase[1-¹³C]CitrateC1TCA Cycle

Assessment of Pathway Redundancy and Flexibility

Metabolic networks often contain redundant pathways that provide robustness and flexibility. ¹³C-MFA using tracers like ethyl 2-oxo(1-¹³C)propanoate is exceptionally well-suited to dissect these complex networks. For example, by quantifying the flux of pyruvate to both lactate and into the TCA cycle, researchers can assess a cell's reliance on anaerobic glycolysis versus oxidative phosphorylation—a key metabolic feature of many cancer cells known as the Warburg effect.

Furthermore, the contribution of pyruvate to anaplerosis via PC can be compared to other anaplerotic pathways, such as those originating from glutamine. This analysis reveals how cells adapt their metabolism to meet biosynthetic demands for growth and proliferation under different genetic or environmental conditions. This ability to quantify pathway flexibility is critical for understanding disease states and for the rational design of microorganisms in biotechnological applications. medchemexpress.com

Enzymatic Reaction Rate Determination Using ¹³C Probes

Beyond mapping steady-state flux distributions, ¹³C tracers can be used to determine the rates of specific enzymatic reactions in vivo. By monitoring the time course of ¹³C label transfer from a substrate to its product, the effective activity of the catalyzing enzyme can be calculated.

For instance, following the introduction of ethyl 2-oxo(1-¹³C)propanoate, the rate of appearance of [1-¹³C]lactate can be measured using time-resolved nuclear magnetic resonance (NMR) spectroscopy or rapid sampling followed by mass spectrometry. This rate is a direct reflection of the intracellular activity of lactate dehydrogenase (LDH). nih.gov Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be estimated for enzymes in their native cellular environment. In one study, ethyl pyruvate was shown to serve as a substrate for LDH with a determined Km value of 1.918 mM. plos.org This approach provides a more physiologically relevant measure of enzyme activity than traditional assays using purified enzymes in vitro.

Table 2: Example of In Vitro Kinetic Parameters for Pyruvate-Metabolizing Enzymes

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Organism/Cell Line
Lactate Dehydrogenase (LDH)Pyruvate~0.1-0.2VariesMammalian Cells nih.gov
Pyruvate Kinase (PK)PhosphoenolpyruvateVariesVariesTHP-1 Leukemia Cells plos.org
Pyruvate Dehydrogenase (PDH)Pyruvate~0.02-0.05VariesMammalian Mitochondria
Pyruvate Carboxylase (PC)Pyruvate~0.1-0.4VariesMammalian Liver/Kidney

Note: Values are approximate and can vary significantly based on isoform, tissue, organism, and experimental conditions.

Tracing Biosynthetic Pathways for Natural Product Synthesis

The use of isotopically labeled compounds is a cornerstone in the elucidation of biosynthetic pathways for complex natural products. rsc.org By supplying a labeled precursor, such as ethyl 2-oxo(1-¹³C)propanoate, to a biological system, researchers can trace the metabolic fate of the ¹³C-labeled carbon atom as it is incorporated into downstream metabolites. This compound serves as a biological precursor to [1-¹³C]pyruvate, a central metabolite that sits (B43327) at the intersection of several key metabolic pathways. The labeled pyruvate enters the cell's metabolic network and its ¹³C-label is distributed throughout various intermediates and, ultimately, into the final natural product. This process allows for the detailed mapping of atomic origins and transformations, revealing the sequence of enzyme-catalyzed reactions and regulatory mechanisms involved in the synthesis of these molecules.

Isotopic labeling studies are instrumental in several key areas of natural product research:

Pathway Elucidation: By analyzing the labeling pattern in the final product, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the specific biosynthetic route can be determined. nih.govcore.ac.uk For example, observing the incorporation of intact carbon fragments from a labeled precursor can confirm the activity of a specific pathway. nih.govcore.ac.uk

Validation of Engineered Pathways: In metabolic engineering, where new pathways are introduced into an organism to produce a desired compound, ¹³C-labeling can quantify the contribution of the engineered route versus native pathways to the final product synthesis. d-nb.info

Identification of Precursors: These experiments definitively identify the primary metabolic building blocks of a natural product. For instance, studies can differentiate between pathways that use acetyl-CoA versus those that use pyruvate and glyceraldehyde-3-phosphate as precursors for isoprenoid synthesis. core.ac.uk

A significant challenge in natural product discovery is linking a newly identified molecule to its corresponding biosynthetic gene cluster (BGC) within an organism's genome. nih.govnih.gov Advanced techniques now employ parallel stable isotope labeling to categorize metabolites based on the incorporation of various labeled precursors. nih.gov This approach can rapidly connect natural products to candidate BGCs by matching the observed labeling patterns with the predicted biosynthetic logic of the gene cluster. nih.govnih.gov For example, feeding a culture with [1-¹³C]pyruvate can help identify all metabolites derived from this precursor, thereby grouping them by their biosynthetic origin. nih.gov

Research has successfully applied these methods to a wide range of natural products, including polyketides, non-ribosomal peptides, and alkaloids. rsc.org In one study, isotopic labeling experiments were crucial in uncovering the detoxification pathway of the mycotoxin patulin (B190374) by a biocontrol yeast, demonstrating how the yeast modifies the toxic molecule. acs.org

Development of Computational Models for Isotopic Data Interpretation

The raw data from ¹³C-labeling experiments, which consists of the distribution of isotopic isomers (isotopomers) in various metabolites, is often too complex for intuitive interpretation. biorxiv.org This complexity arises from the intricate network of interconnected and often reversible reactions in cellular metabolism. oup.com Therefore, model-based analysis is required to translate this isotopic labeling data into meaningful metabolic flux maps. biorxiv.orgoup.com ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard computational method for this purpose. biorxiv.orgresearchgate.net

¹³C-MFA is a powerful analytical tool used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnumberanalytics.com The fundamental process involves:

Tracer Experiment: Culturing cells with a ¹³C-labeled substrate, such as ethyl 2-oxo(1-¹³C)propanoate which delivers ¹³C-labeled pyruvate. plos.org

Measurement: Measuring the mass isotopomer distributions (MIDs) of intracellular metabolites, often from protein-derived amino acids, using MS or NMR. plos.orgplos.org

Computational Modeling: Using a mathematical model to simulate the labeling patterns that would result from a given set of metabolic fluxes. biorxiv.org

Flux Estimation: Iteratively adjusting the flux values in the model to find the distribution that best fits the experimentally measured MIDs. biorxiv.orgvanderbilt.edu

The development of isotopically nonstationary ¹³C-MFA (INST-MFA) has further expanded the applicability of these techniques. vanderbilt.edu Unlike traditional MFA which analyzes systems at isotopic steady state, INST-MFA analyzes the transient labeling patterns over time before a steady state is reached. vanderbilt.eduosti.gov This is particularly advantageous for studying systems with slow labeling dynamics, large metabolite pools, or autotrophic organisms that cannot be analyzed with stationary MFA. vanderbilt.edu

Network Reconstruction and Parameter Estimation

The foundation of any ¹³C-MFA study is the construction of a metabolic network model. nih.gov This model comprises the biochemical reactions relevant to the organism and the specific labeling experiment being conducted. nih.govsci-hub.se It must include the stoichiometry of each reaction and, crucially, the specific atom transitions that map the carbons from substrates to products for every reaction in the network. frontiersin.org For mammalian cells, this also includes compartmentalization, assigning reactions to specific locations like the cytosol or mitochondria. nih.gov

Once the network is defined, the core of ¹³C-MFA becomes a parameter estimation problem. biorxiv.orgnih.gov The unknown parameters are the metabolic fluxes, which must be estimated by minimizing the difference between the experimentally measured labeling data and the labeling patterns simulated by the model. biorxiv.org

The process typically involves the following steps:

Model Formulation: A set of algebraic equations is constructed to describe the flow of ¹³C atoms through the network, based on the assumed fluxes. biorxiv.org

Residual Minimization: An optimization algorithm is used to find the set of fluxes that minimizes the sum of squared residuals between the measured and simulated isotopomer distributions. researchgate.net

Iterative Refinement: Because the problem is highly non-linear with potentially many local minima, the optimization is typically run multiple times with random starting values for the fluxes to increase the confidence that a global optimum has been found. nih.gov

Several software packages have been developed to facilitate these complex calculations, such as INCA, 13CFLUX2, and OpenFLUX. biorxiv.orgfrontiersin.orgresearchgate.net These tools provide frameworks for model building, simulation, parameter estimation, and statistical analysis, making ¹³C-MFA more accessible to the broader scientific community. oup.comfrontiersin.org

Table 1: Key Steps in ¹³C-MFA Parameter Estimation

Step Description Key Considerations
Metabolic Network Reconstruction Defining the scope of the model, including all relevant reactions, stoichiometry, and atom transitions. nih.gov Model complexity must be balanced with the resolving power of the experimental data. nih.gov Compartmentalization is critical for eukaryotic cells. nih.gov
Isotopic Tracer Selection Choosing a ¹³C-labeled substrate (e.g., ethyl 2-oxo(1-¹³C)propanoate) that will effectively label the pathways of interest. The choice of tracer and the specific labeling position determines which fluxes can be precisely estimated. biorxiv.org Parallel experiments with different tracers can greatly improve flux resolution. nih.govnih.gov
Flux Estimation Using numerical optimization to find the flux distribution that best fits the experimental labeling data. biorxiv.orgnumberanalytics.com This is a non-linear regression problem. nih.gov The solution represents the best estimate of the in vivo reaction rates.

| Statistical Evaluation | Assessing the goodness-of-fit and calculating confidence intervals for the estimated fluxes. oup.com | This step is crucial for determining the reliability and precision of the calculated flux map. nih.gov |

Sensitivity and Uncertainty Analysis in Flux Maps

A flux map generated by ¹³C-MFA is an estimate, and like any experimental measurement, it is subject to uncertainty. creative-proteomics.com Therefore, a critical part of any ¹³C-MFA study is the statistical assessment of the results to determine their reliability. oup.comnumberanalytics.com This involves both sensitivity analysis and uncertainty analysis.

Sensitivity analysis helps to identify which parameters (fluxes) have the most significant impact on the model's output (the labeling patterns). creative-proteomics.com This information is valuable for designing experiments, as it can guide the selection of isotopic tracers that will provide the most information about the fluxes of interest. nih.gov

Uncertainty analysis aims to quantify the precision of the estimated fluxes by calculating confidence intervals. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence. biorxiv.org A goodness-of-fit test, typically a chi-squared (χ²) test, is used to assess how well the model reproduces the experimental data. researchgate.netnih.gov A statistically acceptable fit indicates that the proposed metabolic network model is consistent with the observed data.

However, the calculation of these confidence intervals is not trivial, and different statistical approaches can yield different results. nih.gov Frequentist statistics have traditionally been used, but Bayesian methods are gaining traction as they can provide more reliable quantifications of flux uncertainty. nih.gov The accuracy of the uncertainty analysis depends heavily on a correct estimation of the measurement errors in the initial labeling data. plos.org Inaccurate error models can lead to unpredictable results from model selection criteria and a misinterpretation of the flux uncertainty. plos.orgnih.gov

Table of Compounds

Compound Name
[1-¹³C]pyruvate
Acetyl-CoA
Ethyl 2-oxo(1-¹³C)propanoate
Glyceraldehyde-3-phosphate
Patulin

Utility As a Labeled Building Block for Complex Molecules in Research

Synthesis of Higher-Order Carbon-13 Labeled Compounds

Ethyl 2-oxo(1-13C)propanoate is a versatile starting material for the synthesis of more complex molecules where the carbon-13 label is incorporated into specific positions. This targeted labeling is essential for a variety of advanced analytical techniques.

The strategic placement of the 13C isotope in ethyl 2-oxo(1-13C)propanoate makes it an ideal precursor for the synthesis of isotopically labeled amino acids and carbohydrates. In metabolic studies, labeled pyruvate (B1213749) is a key substrate for tracing the flow of carbon through central metabolic pathways, including the synthesis of amino acids like alanine (B10760859), valine, and leucine. copernicus.org For instance, starting with 3-13C-pyruvate, it is possible to produce proteins with selectively 13C-labeled methyl groups of these amino acids, which is highly beneficial for NMR-based structural and dynamic studies of large proteins. copernicus.org The enzymatic reductive amination of α-keto acids, which can be derived from labeled precursors, provides a method for incorporating 13C isotopes into various amino acids. mdpi.com

While direct synthesis of carbohydrates from ethyl pyruvate is less common, the labeled pyruvate can be used in biological systems to trace the pathways of gluconeogenesis, where pyruvate is converted to glucose. This allows researchers to study the regulation and flux of this critical metabolic process.

Table 1: Examples of Labeled Amino Acids Synthesized from 13C-Labeled Pyruvate Precursors

Labeled Amino Acid Labeling Position Application
[13C]-Alanine C2 or C3 Metabolic flux analysis
[13C]-Valine Methyl groups Protein NMR spectroscopy
[13C]-Leucine Methyl groups Protein NMR spectroscopy
[13C]-Isoleucine Methyl groups Protein NMR spectroscopy

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the introduction of a 13C label via precursors like ethyl 2-oxo(1-13C)propanoate is highly valuable. semanticscholar.org The reactivity of the keto and ester functional groups in ethyl pyruvate allows it to be a versatile building block in the synthesis of various heterocyclic systems. researchgate.net For example, it can be used in reactions to form labeled pyridines, quinolines, and other nitrogen-containing heterocycles. organic-chemistry.orgsmolecule.com

The synthesis of dipyridine esters has been achieved using ethyl-3-oxo-3-(pyridin-4-yl)propanoate, a related derivative, highlighting the utility of such ketoesters in constructing complex heterocyclic frameworks. researchgate.net The electron-withdrawing nature of the pyridyl group in these reactions is crucial for activating acidic protons, facilitating the desired transformations. researchgate.net While direct examples using ethyl 2-oxo(1-13C)propanoate are specific to proprietary research, the chemical principles demonstrate its potential as a scaffold for introducing isotopic labels into a wide range of heterocyclic structures for mechanistic and metabolic studies.

Preparation of Reference Standards for Quantitative Metabolomics and Proteomics

In the fields of metabolomics and proteomics, accurate quantification of biomolecules is paramount. Isotope dilution mass spectrometry is the gold standard for this purpose, and it relies on the availability of stable isotope-labeled internal standards. Ethyl 2-oxo(1-13C)propanoate and other 13C-labeled metabolites serve as excellent precursors for creating these essential reference standards. nih.gov

The use of uniformly 13C-labeled cell extracts as internal standards has been shown to significantly improve the precision and robustness of metabolome analysis. nih.gov This approach effectively corrects for variations during sample preparation and analysis. nih.gov Similarly, the synthesis of specific 13C-labeled standards from precursors like labeled pyruvate allows for the accurate quantification of a wide range of metabolites in complex biological samples. nih.gov This is particularly crucial for volatile metabolomic studies where matrix effects can significantly impact accuracy. nih.gov

Table 2: Applications of 13C-Labeled Standards in Quantitative Analysis

Analytical Field Application of Labeled Standard Advantage
Metabolomics Internal standard for isotope dilution mass spectrometry Corrects for sample loss and matrix effects, improving accuracy and precision. nih.gov
Proteomics Quantification of post-translational modifications Enables precise measurement of modification stoichiometry.
Metabolic Flux Analysis Tracing metabolic pathways Allows for the determination of the rates of metabolic reactions.

Development of Labeled Probes for Structural Biology Studies (e.g., NMR, Cryo-EM)

The insights gained from structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM) are often enhanced by the use of isotopically labeled molecules. Ethyl 2-oxo(1-13C)propanoate serves as a valuable starting material for the synthesis of probes tailored for these advanced analytical methods.

In NMR spectroscopy, the introduction of 13C labels at specific sites within a biomolecule can simplify complex spectra and provide crucial distance and dihedral angle restraints for structure determination. nih.gov The selective labeling of methyl groups in amino acids, often derived from labeled pyruvate, has been particularly transformative for studying the structure and dynamics of large proteins and their complexes. nih.govrsc.org This is because the 13C-1H signals of methyl groups are often well-resolved and sensitive probes of their local environment. copernicus.org

For Cryo-EM, while isotopic labeling is not a requirement for the technique itself, the use of labeled probes can aid in the interpretation of the resulting density maps, especially for dynamic or lower-resolution regions of a structure. appmicro.org By combining Cryo-EM data with NMR data obtained from selectively labeled samples, a more complete and detailed picture of a macromolecule's structure and function can be achieved. aimspress.comuw.edu.pl The development of methods to produce proteins with specific 13C labels from precursors like ethyl 2-oxo(1-13C)propanoate is therefore a critical area of research that supports these powerful structural biology techniques. nih.gov

Future Directions and Emerging Research Opportunities

Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

A significant frontier in systems biology is the integration of metabolic flux data, obtained using tracers like ethyl 2-oxo(1-¹³C)propanoate, with other omics datasets, including proteomics and transcriptomics. This multi-omics approach provides a more holistic understanding of cellular physiology, connecting metabolic function to the underlying genetic and protein-level regulation. researchgate.net

By correlating quantitative flux maps with transcriptome (gene expression) and proteome (protein abundance) data, researchers can elucidate how metabolic pathways are regulated in response to genetic or environmental changes. For instance, an observed increase in the flux through the pentose (B10789219) phosphate (B84403) pathway, as traced by ¹³C, could be linked to the upregulation of genes and corresponding enzymes within that pathway. mdpi.com This integrated analysis helps to move beyond merely describing the metabolic state to understanding its regulatory control mechanisms. In contemporary cellular biology, approaches like RNAseq and metabolomics are used to form hypotheses about specific reactions and pathways that drive a metabolic phenotype, which can then be validated and quantified using ¹³C-MFA. ethz.ch

Omics TechnologyType of Data GeneratedPotential for Integration with ¹³C-MFA
Transcriptomics mRNA expression levelsCorrelate gene expression with the metabolic flux through the corresponding enzymatic reactions to identify transcriptional control points.
Proteomics Protein abundance and post-translational modificationsLink the quantity of specific enzymes to the metabolic fluxes they catalyze, revealing post-transcriptional or allosteric regulation.
Metabolomics Metabolite concentrationsCombine flux data with metabolite pool sizes to understand thermodynamic constraints and identify kinetic bottlenecks in pathways. vanderbilt.edu

This integrated approach is invaluable for identifying novel drug targets in diseases characterized by altered metabolism, such as cancer, and for the rational design of microbial cell factories in biotechnology. numberanalytics.comd-nb.info

High-Throughput Methodologies for ¹³C-MFA

The demand for analyzing numerous genetic strains, environmental conditions, or potential drug compounds has spurred the development of high-throughput ¹³C-MFA platforms. nsf.gov These methodologies adapt the principles of ¹³C-MFA to a scale that allows for the rapid and parallel analysis of many samples. The use of ethyl 2-oxo(1-¹³C)propanoate and other tracers in miniaturized bioreactor systems, often coupled with automated liquid handling, enables the systematic investigation of metabolic responses. nih.gov

High-throughput fluxomics allows researchers to perform large-scale analyses, such as screening a library of gene-knockout yeast strains to understand metabolic network robustness. nih.gov For example, a recent study characterized the metabolic flux of ten different 3-hydroxypropionic acid-producing Pichia pastoris strains using a high-throughput ¹³C-MFA platform, providing detailed carbon flux maps and revealing metabolic consequences of various genetic engineering strategies. nih.gov Such large-scale flux data is crucial for identifying the most effective metabolic engineering targets for improving the production of biofuels, chemicals, and pharmaceuticals. nsf.govnih.gov The development of advanced mathematical algorithms and high-throughput mass spectrometry has been a key enabler for the accurate and quantitative analysis of metabolic fluxes in a wide range of microorganisms. mdpi.com

Advancements in Automated Isotopic Data Analysis and Visualization

The increasing scale and complexity of ¹³C-MFA experiments generate vast amounts of raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com Manually processing this data is not only time-consuming but also prone to error. Consequently, a critical area of development is the creation of sophisticated, automated software tools for isotopic data analysis and visualization. nih.gov

Several software packages have been developed to automate the workflow, from raw MS data processing to the calculation of metabolic fluxes. oup.com These tools can automatically extract ion chromatograms, correct for natural isotope abundances, and calculate mass isotopomer distributions, which are essential for flux determination. oup.comrsc.org The goal is to create a seamless pipeline that minimizes user intervention and standardizes data processing, which is vital for ensuring the reproducibility and reliability of ¹³C-MFA studies. nih.gov

Software ToolKey FeaturesPrimary Application
PIRAMID Automates extraction of mass isotopomer distributions from MS datasets; supports various instruments and isotope tracers. oup.comTargeted analysis of stable isotope labeling experiments.
Qtegra ISDS Streamlines and automates analytical workflows for elemental and isotope analysis; offers extensive instrument control. thermofisher.comthermofisher.comIntegration with Thermo Scientific analytical instruments for reliable data acquisition and processing.
IsoCor Automates baseline correction, peak detection, and calculation of isotope ratios from transient signals. rsc.orgPost-processing of data from hyphenated chromatography-mass spectrometry systems.
NEONiso R package that automates the calibration of atmospheric stable isotope data. neonscience.orgCorrection and calibration of isotope ratio data across different sites and times.

These advancements make powerful ¹³C-MFA techniques more accessible to a broader range of researchers and are essential for handling the data generated by high-throughput platforms. oup.com

Exploration of New Biotechnological Applications Utilizing Labeled Intermediates

The insights gained from tracing ¹³C-labeled intermediates, derived from substrates like ethyl 2-oxo(1-¹³C)propanoate, are a driving force for innovation in biotechnology. ¹³C-MFA is a powerful tool for metabolic engineering, enabling the rational design and optimization of microbial strains for the production of valuable compounds. vanderbilt.edu

Future applications will focus on several key areas:

Discovery of Novel Pathways: By tracing the fate of ¹³C atoms, researchers can uncover previously unknown metabolic pathways or reactions. d-nb.info This is particularly valuable in less-studied organisms or for understanding the metabolism of xenobiotics.

Optimizing Bioproduction: ¹³C-MFA is used to identify bottlenecks in production pathways, quantify carbon loss to competing pathways, and assess the efficiency of engineered metabolic routes. numberanalytics.com This knowledge allows for targeted genetic modifications to enhance the yield, titer, and productivity of desired bioproducts, from biofuels to complex pharmaceuticals. vanderbilt.edunumberanalytics.com

Characterizing Non-Model Organisms: Isotope labeling experiments are crucial for characterizing the metabolism of newly discovered or non-model organisms that have potential biotechnological applications, such as marine microbes or thermophiles. vanderbilt.edu

Understanding Complex Substrate Utilization: In industrial biotechnology, organisms are often fed complex, mixed substrates. Tracing labeled intermediates can elucidate how these different carbon sources are co-utilized and channeled through the metabolic network, guiding the optimization of fermentation media and processes.

By providing a quantitative map of cellular metabolism, the use of labeled intermediates like those derived from ethyl 2-oxo(1-¹³C)propanoate will continue to be instrumental in advancing the bio-economy. vtt.fi

Q & A

Basic: What are the methodological considerations for synthesizing ethyl 2-oxo(1-13C)propanoate with isotopic purity?

Synthesis of isotopically labeled compounds like ethyl 2-oxo(1-13C)propanoate requires precise control over isotopic incorporation. Key steps include:

  • Precursor selection : Use 13C-enriched starting materials (e.g., 13C-labeled pyruvate derivatives) to ensure site-specific isotopic labeling.
  • Reaction optimization : Monitor reaction conditions (temperature, pH, catalyst) to minimize isotopic scrambling. For example, esterification under anhydrous conditions reduces hydrolysis risks .
  • Purification : Employ techniques like recrystallization or preparative HPLC to isolate the labeled product, verified via 13C NMR (δ ~170-200 ppm for the carbonyl group) .

Basic: How can researchers validate the structural integrity of ethyl 2-oxo(1-13C)propanoate post-synthesis?

Structural validation involves:

  • Spectroscopic analysis :
    • 13C NMR : Confirm isotopic incorporation at the C1 position and absence of scrambling.
    • IR spectroscopy : Identify characteristic carbonyl stretches (~1740 cm⁻¹ for esters) .
  • Chromatographic purity : Use LC-MS with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) and detect unlabeled impurities .

Advanced: What experimental designs are suitable for studying kinetic isotope effects (KIEs) in reactions involving ethyl 2-oxo(1-13C)propanoate?

KIEs for 13C-labeled compounds require factorial designs to isolate variables:

  • Controlled variables : Temperature (25–50°C), solvent polarity (e.g., DMSO vs. hexane), and catalyst type.
  • Data collection : Measure reaction rates via stopped-flow spectroscopy or GC-MS. For example, compare hydrolysis rates of labeled vs. unlabeled esters to quantify 13C KIEs .
  • Statistical analysis : Apply ANOVA to distinguish isotope effects from experimental noise, ensuring p < 0.05 .

Advanced: How can computational modeling enhance the application of ethyl 2-oxo(1-13C)propanoate in metabolic flux analysis?

  • Density Functional Theory (DFT) : Simulate isotopic labeling patterns in metabolic pathways (e.g., TCA cycle) to predict 13C incorporation into downstream metabolites .
  • Software tools : Use platforms like COBRApy to model flux distributions, integrating experimental 13C-MS data to validate predictions .
  • Validation : Compare simulated vs. experimental isotopomer distributions using χ² tests .

Advanced: What strategies resolve contradictory data in isotopic tracing studies using ethyl 2-oxo(1-13C)propanoate?

Contradictions often arise from isotopic dilution or pathway crosstalk. Mitigation strategies include:

  • Control experiments : Use unlabeled analogs to establish baseline metabolic fluxes.
  • Pathway inhibition : Apply enzyme-specific inhibitors (e.g., malonate for succinate dehydrogenase) to isolate competing pathways .
  • Data reconciliation : Apply Bayesian statistics to weight conflicting datasets based on measurement confidence intervals .

Advanced: How do stereochemical factors influence the reactivity of ethyl 2-oxo(1-13C)propanoate in asymmetric catalysis?

The compound’s keto-enol tautomerism affects chiral induction:

  • Tautomer analysis : Use dynamic NMR to quantify enol content, which impacts nucleophilic attack sites.
  • Catalyst screening : Test chiral organocatalysts (e.g., proline derivatives) to optimize enantioselectivity (>90% ee) in aldol reactions .
  • Kinetic profiling : Compare turnover frequencies (TOF) for labeled vs. unlabeled substrates to assess isotopic effects on reaction dynamics .

Methodological: What are best practices for integrating ethyl 2-oxo(1-13C)propanoate into multi-omics studies?

  • Workflow integration :
    • Metabolomics : Pair 13C tracing with untargeted LC-MS to map metabolic networks.
    • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to correlate enzyme expression with flux data .
  • Data normalization : Apply total ion current (TIC) correction to account for batch effects in MS datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.